Nitric acid, 2-propen-1-yl ester
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Description
Nitric acid, 2-propen-1-yl ester is an organic compound that belongs to the class of nitrate esters . Nitrate esters are organic functional groups with the formula R−ONO2, where R stands for any organyl group. They are the esters of nitric acid and alcohols .
Synthesis Analysis
Nitrate esters, including this compound, are typically prepared by condensation of nitric acid and the alcohol . For example, the simplest nitrate ester, methyl nitrate, is formed by reaction of methanol and nitric acid in the presence of sulfuric acid .Chemical Reactions Analysis
Esters, including this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .Mechanism of Action
The mechanism of action of nitrate esters, such as Nitric acid, 2-propen-1-yl ester, involves a direct relaxant effect on vascular smooth muscles. The dilation of coronary vessels improves oxygen supply to the myocardium. The dilation of peripheral veins, and in higher doses peripheral arteries, reduces preload and afterload, and thereby lowers myocardial oxygen consumption .
Safety and Hazards
Nitric acid, from which Nitric acid, 2-propen-1-yl ester is derived, may be harmful if inhaled, ingested, or absorbed through the skin. It is extremely destructive to mucous membranes and upper respiratory tract tissues. It causes severe skin and eye burns, and may cause blindness and permanent eye damage .
properties
IUPAC Name |
prop-2-enyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2-3-7-4(5)6/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMXXQNSIVZNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168359 |
Source
|
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16770-74-4 |
Source
|
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016770744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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